

Application of (2,2-Dimethylcyclopropyl)methanol in Agrochemical Development: Application Notes and Protocols

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Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

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Introduction

The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational rigidity and metabolic stability to molecules. In agrochemical research, the incorporation of the cyclopropane moiety, particularly the 2,2-dimethylcyclopropane scaffold, has led to the development of potent insecticides and fungicides. **(2,2-Dimethylcyclopropyl)methanol** serves as a key building block for accessing a variety of agrochemically active compounds. Its compact, lipophilic nature can enhance binding to target enzymes and improve transport properties within the plant and insect systems.

This document provides detailed application notes and experimental protocols for the utilization of **(2,2-Dimethylcyclopropyl)methanol** in the synthesis and development of novel agrochemicals. It focuses on its application in the development of triazole fungicides and provides context for its relevance in the synthesis of pyrethroid insecticides.

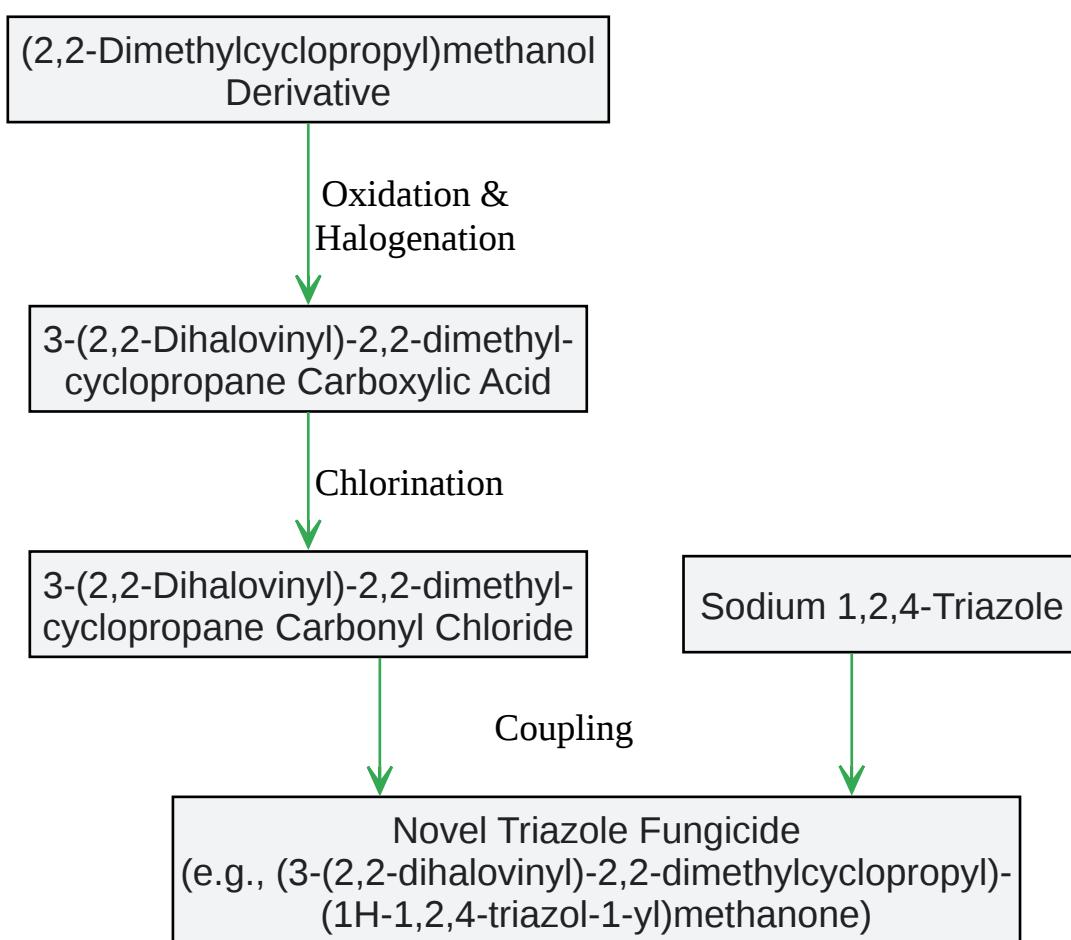
I. Application in Fungicide Development: Synthesis of Novel Triazole Fungicides

The 2,2-dimethylcyclopropane moiety can be incorporated into the structure of triazole fungicides, a critical class of agrochemicals that act by inhibiting the C14-demethylase enzyme

involved in fungal sterol biosynthesis. The following sections detail the synthetic pathway from a derivative of **(2,2-Dimethylcyclopropyl)methanol** to novel triazole fungicides and their biological activity.

A. Synthetic Pathway Overview

The overall strategy involves the conversion of a **(2,2-Dimethylcyclopropyl)methanol** derivative, specifically 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropane carboxylic acid, into a potent triazole fungicide. This multi-step synthesis is outlined below.



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Caption: Synthetic pathway from a **(2,2-Dimethylcyclopropyl)methanol** derivative to a novel triazole fungicide.

B. Experimental Protocols

This protocol describes a general method for the preparation of the key carboxylic acid intermediate. While not starting directly from **(2,2-Dimethylcyclopropyl)methanol**, it illustrates the synthesis of the necessary scaffold.

Materials:

- 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid
- Dichloromethanephosphonic acid diethyl ester
- Sodium methoxide
- Dimethylformamide (DMF)
- Tetrahydrofuran (THF)
- Hydrochloric acid (concentrated)
- Methylene chloride
- Diethyl ether

Procedure:

- To a mixture of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid (1 equivalent) and dichloromethanephosphonic acid diethyl ester (1 equivalent) in THF at -20°C, add a suspension of sodium methoxide (1.5 equivalents) in DMF dropwise.
- Stir the reaction mixture for 15 hours at room temperature (15-25°C).
- Concentrate the mixture under reduced pressure.
- Add water to the residue and extract twice with diethyl ether to remove impurities.
- Acidify the aqueous solution with concentrated hydrochloric acid.
- Extract the acidified solution with methylene chloride.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid.

Step 1: Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

- In a reaction flask, dissolve 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (1 equivalent) in toluene.
- Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-65°C and maintain for 2-3 hours.
- Monitor the reaction progress by TLC.
- After completion, distill off the solvent under vacuum to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Coupling with Sodium 1,2,4-Triazole

- Prepare a slurry of sodium 1,2,4-triazole (1.1 equivalents) and potassium carbonate (0.75 equivalents) in acetonitrile at 25-30°C and stir for 15 minutes.
- Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride (1 equivalent) in acetonitrile to the slurry.
- Stir the reaction mass for 1 hour at room temperature.
- Monitor the reaction completion by TLC.
- After completion, acidify the reaction mass with 2N hydrochloric acid to pH 2.
- Extract the slurry with dichloromethane.
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography (silica gel, hexane:ethyl acetate) to obtain (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone.

C. Antifungal Activity Data

The novel triazole fungicides synthesized from the 2,2-dimethylcyclopropane scaffold have shown promising antifungal activity. The following table summarizes the qualitative and comparative activity data.

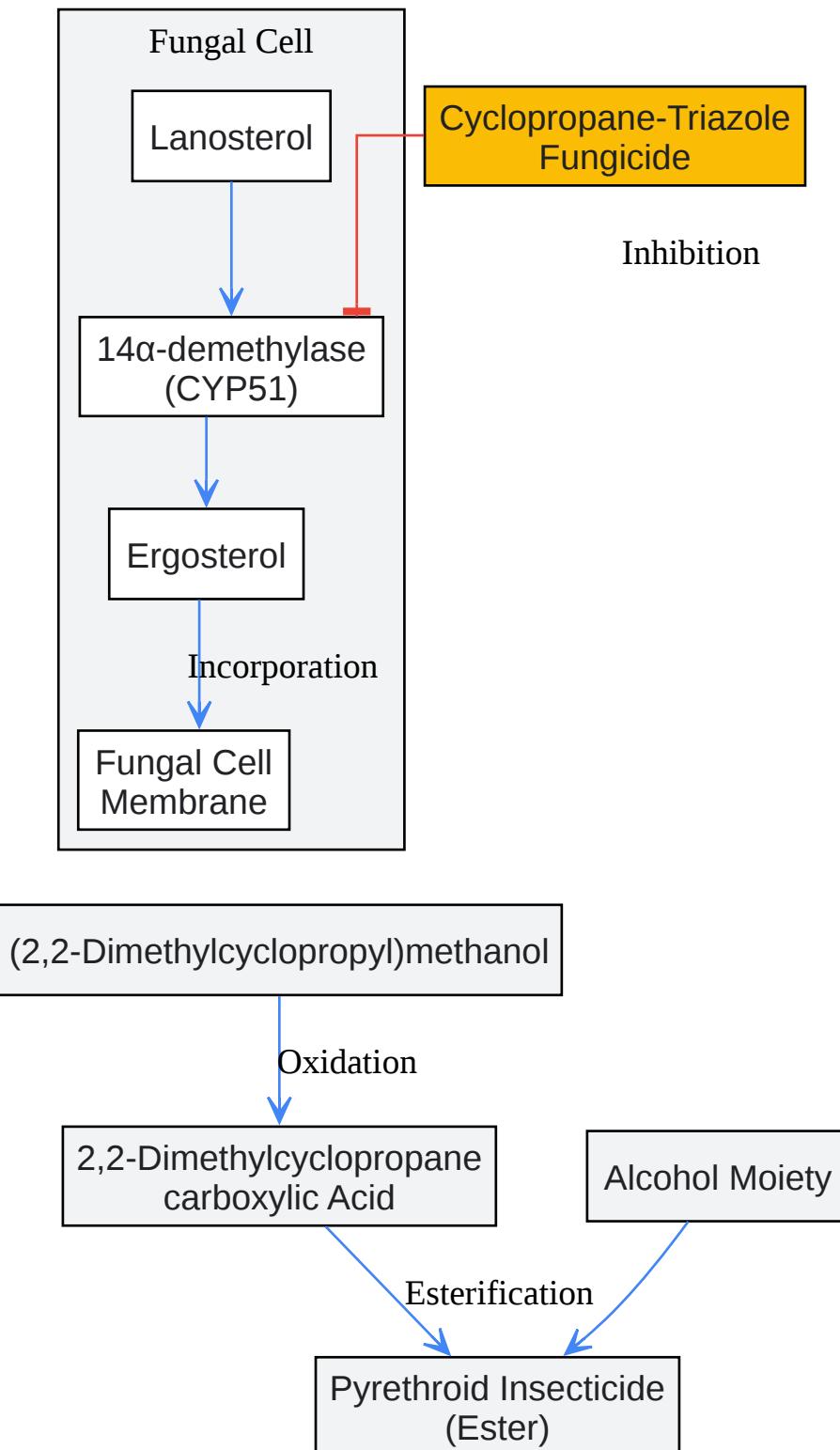
Compound	Target Fungi	Activity Measurement	Result	Reference
(3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone	Aspergillus niger, Candida albicans	Zone of Inhibition	18-20 mm	[1]
(3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone	Aspergillus niger, Candida albicans	Zone of Inhibition	19-21 mm	[1]
Ketoconazole (Standard)	Aspergillus niger, Candida albicans	Zone of Inhibition	22-24 mm	[1]

Note: More extensive quantitative data (e.g., EC50 values) for these specific compounds is a subject for further research. The data presented indicates significant antifungal potential comparable to the commercial standard.

D. Mechanism of Action

Triazole fungicides, including those derived from the 2,2-dimethylcyclopropane scaffold, are known to inhibit the cytochrome P450 enzyme 14 α -demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.



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References

- 1. jocpr.com [jocpr.com]
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